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Compound of Interest

Compound Name: 2-Hydroxycarbamazepine

Cat. No.: B022019 Get Quote

A Senior Application Scientist's Perspective on a Key Carbamazepine Metabolite

Introduction
2-Hydroxycarbamazepine is a primary human metabolite of the widely prescribed

anticonvulsant and mood-stabilizing drug, carbamazepine.[1][2] As drug development and

clinical monitoring increasingly focus on the broader metabolic profile of therapeutics, a

comprehensive understanding of key metabolites is paramount. This guide provides a detailed

examination of the chemical and structural properties of 2-Hydroxycarbamazepine, its

metabolic context, and validated analytical methodologies for its quantification. This document

is intended for researchers, scientists, and drug development professionals who require a deep

technical understanding of this compound, moving beyond rudimentary data to explain the

causality behind its chemical behavior and analytical strategy.

Chemical Identity and Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its identity and

fundamental properties. These parameters govern its behavior in both chemical and biological

systems.

Nomenclature and Identifiers
Systematic IUPAC Name: 3-hydroxybenzo[b][3]benzazepine-11-carboxamide[1]
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Common Names: 2-Hydroxycarbamazepine, 2-Hydroxy-5H-dibenz[b,f]azepine-5-

carboxamide[1]

CAS Registry Number: 68011-66-5[1]

These identifiers are critical for unambiguous database searching and regulatory

documentation. The core structure is a dibenzo[b,f]azepine, a tricyclic system that forms the

backbone of carbamazepine and related compounds.[2] 2-Hydroxycarbamazepine is

distinguished by a hydroxyl group on one of the benzene rings and a carbamoyl group on the

azepine nitrogen.[1]

Structural and Molecular Data
The molecular structure dictates the compound's reactivity, polarity, and ability to interact with

biological targets.

Table 1: Core Chemical and Structural Properties of 2-Hydroxycarbamazepine

Property Value Source(s)

Molecular Formula C₁₅H₁₂N₂O₂ [1]

Molecular Weight 252.27 g/mol [1]

Exact Mass 252.089877630 Da [1]

SMILES
C1=CC=C2C(=C1)C=CC3=C(

N2C(=O)N)C=CC(=C3)O
[1]

InChIKey
VPZIYMMSJFWLSP-

UHFFFAOYSA-N
[1]

Physicochemical Characteristics
These properties are essential for predicting the compound's absorption, distribution,

metabolism, and excretion (ADME) profile, as well as for developing analytical methods.

Table 2: Physicochemical Properties of 2-Hydroxycarbamazepine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b022019?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxycarbamazepine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxycarbamazepine
https://www.hmdb.ca/metabolites/HMDB0060651
https://www.benchchem.com/product/b022019?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxycarbamazepine
https://www.benchchem.com/product/b022019?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxycarbamazepine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxycarbamazepine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxycarbamazepine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxycarbamazepine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxycarbamazepine
https://www.benchchem.com/product/b022019?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value
Comments and
Implications

Source(s)

Melting Point
>205 °C

(decomposes)

High melting point

suggests a stable

crystalline lattice.

Decomposition

indicates thermal

instability.

[4]

logP (predicted) 2.1

Indicates moderate

lipophilicity,

suggesting potential

for membrane

permeability.

[1]

pKa (acidic, predicted) 9.15 (Phenolic -OH)

The phenolic hydroxyl

group is weakly acidic.

Deprotonation can

occur at physiological

pH, influencing

solubility and binding.

Solubility

Slightly soluble in

DMSO and Methanol

(requires sonication).

Low aqueous

solubility is expected.

This is a critical

consideration for

sample preparation

and in vitro assay

development.

[4][5]

Structural Elucidation: A Spectroscopic Approach
While predicted data provides a useful starting point, experimental spectroscopic analysis is the

gold standard for structural confirmation. The following sections outline the expected

spectroscopic features, drawing analogies from the parent compound, carbamazepine, where

specific data for the metabolite is not publicly available.
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Mass Spectrometry (MS)
Mass spectrometry is the cornerstone for identifying and quantifying metabolites in complex

biological matrices. For 2-Hydroxycarbamazepine, electrospray ionization (ESI) in positive

mode is typically employed.

Precursor Ion: The protonated molecule [M+H]⁺ is observed at m/z 253.1.[1][6]

Key Fragmentation: Collision-induced dissociation (CID) of the precursor ion provides

structural information. A characteristic and dominant fragmentation is the neutral loss of the

carbamoyl group (HNCO, 43 Da), resulting in a major product ion at m/z 210.1.[1] This

transition (m/z 253.1 → 210.1) is highly specific and forms the basis for selective reaction

monitoring (SRM) in quantitative LC-MS/MS assays.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Experimental NMR data for 2-Hydroxycarbamazepine is not readily available in public

databases. The following are predicted assignments based on the known structure and data

from related dibenzoazepine compounds. The acquisition of these spectra is a critical step for

any laboratory synthesizing or isolating this compound for use as a reference standard.

¹H NMR: The proton spectrum would be complex due to the aromatic protons. Key expected

signals include:

Aromatic protons (Ar-H) appearing in the range of δ 7.0-8.0 ppm. The introduction of the -

OH group will break the symmetry seen in carbamazepine, leading to more complex

splitting patterns.

Olefinic protons of the azepine ring (-CH=CH-) as a singlet or two distinct doublets around

δ 6.9 ppm.

A broad singlet for the carbamoyl protons (-CONH₂) around δ 5.0-6.0 ppm.

A singlet for the phenolic proton (-OH), which may be broad and its chemical shift highly

dependent on solvent and concentration.

¹³C NMR: The carbon spectrum would confirm the 15 carbon atoms in the molecule.
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The carbonyl carbon (-C=O) would appear downfield, typically around δ 155-160 ppm.

Aromatic and olefinic carbons would resonate in the δ 120-150 ppm region. The carbon

atom attached to the hydroxyl group (C-2) would be shifted downfield compared to its

unsubstituted counterpart.

Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of key functional groups.

-OH Stretch: A broad absorption band is expected in the region of 3200-3550 cm⁻¹,

characteristic of the phenolic hydroxyl group.

N-H Stretch: The -NH₂ of the carbamoyl group will show two bands (asymmetric and

symmetric stretching) in the 3300-3500 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption band corresponding to the urea-like carbonyl group

is expected around 1670-1690 cm⁻¹.

C=C Stretch: Aromatic and olefinic C=C stretching vibrations will appear in the 1500-1600

cm⁻¹ region.

Metabolic Pathways and Biological Significance
Understanding the formation and fate of 2-Hydroxycarbamazepine is crucial for interpreting its

pharmacological and toxicological relevance.

Formation from Carbamazepine
2-Hydroxycarbamazepine is a product of the aromatic hydroxylation of carbamazepine. This

is a minor metabolic pathway compared to the major epoxide-diol pathway.[8] However, it is

significant because it initiates a bioactivation sequence. The formation is catalyzed by multiple

cytochrome P450 enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2E1, and notably,

CYP3A4.[9] The involvement of multiple enzymes suggests that this metabolic step is less

susceptible to inhibition by a single co-administered drug.

Subsequent Bioactivation and Toxicity
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The primary toxicological concern with 2-Hydroxycarbamazepine is its role as a precursor to

reactive metabolites. It undergoes further oxidation, catalyzed predominantly by CYP3A4, to

form a highly reactive carbamazepine-iminoquinone (CBZ-IQ) intermediate.[9] This

iminoquinone is an electrophile that can form covalent adducts with cellular macromolecules,

including proteins. This bioactivation pathway is implicated in the pathogenesis of idiosyncratic

drug reactions and hypersensitivity associated with carbamazepine therapy.[10]

Bioactivation Pathway

Carbamazepine

2-Hydroxycarbamazepine

CYP1A2, 2A6, 2B6,
2E1, 3A4

Carbamazepine-iminoquinone
(Reactive Metabolite)

CYP3A4

Protein Adducts

Covalent Binding

Click to download full resolution via product page

Caption: Bioactivation of Carbamazepine via 2-Hydroxylation.

Analytical Methodology: Quantification in Human
Plasma
Accurate quantification of 2-Hydroxycarbamazepine is essential for pharmacokinetic studies

and therapeutic drug monitoring. Liquid Chromatography with Tandem Mass Spectrometry (LC-
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MS/MS) is the definitive technique.

Experimental Protocol: LC-MS/MS Quantification
This protocol outlines a robust method for the determination of 2-Hydroxycarbamazepine in

human plasma, based on common practices in the field.[6]

Objective: To accurately quantify the concentration of 2-Hydroxycarbamazepine in human

plasma samples.

Materials:

Human plasma (K₂EDTA anticoagulant)

2-Hydroxycarbamazepine certified reference standard

Isotopically labeled internal standard (IS), e.g., 2-Hydroxycarbamazepine-d₄ (if available) or

a structurally similar analog.

Acetonitrile (ACN), HPLC or LC-MS grade

Formic Acid (FA), LC-MS grade

Ultrapure water

Workflow Diagram:
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Start: Plasma Sample

Sample Preparation:
Protein Precipitation

1. Add ACN + IS

Centrifugation

2. Vortex

Supernatant Transfer

3. Pellet proteins

LC-MS/MS Injection

4. Dilute if necessary

End: Data Analysis

5. Acquire & Quantify
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Caption: Workflow for LC-MS/MS analysis of 2-Hydroxycarbamazepine.

Step-by-Step Procedure:

Standard and QC Preparation: Prepare calibration standards and quality control (QC)

samples by spiking known concentrations of 2-Hydroxycarbamazepine into blank human

plasma. Typical concentration ranges might span from 0.5 to 500 ng/mL.
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Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of plasma sample, calibrator, or

QC into a 1.5 mL microcentrifuge tube. b. Add 300 µL of cold acetonitrile containing the

internal standard at a fixed concentration. The use of a 3:1 ratio of organic solvent to plasma

is a common and effective choice for precipitating plasma proteins. c. Vortex mix vigorously

for 30 seconds to ensure complete protein precipitation and extraction of the analyte. d.

Centrifuge at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins. e.

Carefully transfer the supernatant to a clean autosampler vial for analysis.

LC-MS/MS Analysis: a. Liquid Chromatography:

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A typical gradient would start at ~5-10% B, ramp up to 95% B to elute the
analyte, and then re-equilibrate. The gradient must be optimized to ensure separation from
isomeric metabolites like 3-Hydroxycarbamazepine.
Flow Rate: 0.4 mL/min.
Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry:
Ionization Mode: ESI Positive.
Monitoring Mode: Selected Reaction Monitoring (SRM).
Transitions:
2-Hydroxycarbamazepine:Q1: 253.1 m/z → Q3: 210.1 m/z
Internal Standard: Monitor the appropriate transition for the chosen IS.

Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b.

Calculate the peak area ratio (Analyte Area / IS Area). c. Construct a calibration curve by

plotting the peak area ratio versus the nominal concentration of the calibration standards

using a weighted (e.g., 1/x²) linear regression. d. Determine the concentration of 2-
Hydroxycarbamazepine in the unknown samples and QCs by back-calculating from the

regression equation.

Conclusion
2-Hydroxycarbamazepine is more than a simple metabolite; it is a critical node in a

bioactivation pathway with significant toxicological implications. A thorough understanding of its

chemical properties, structural features, and metabolic fate is indispensable for professionals in

drug development and clinical research. The analytical methods outlined here, centered on LC-
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MS/MS, provide the necessary specificity and sensitivity to accurately monitor its levels in

biological systems. As personalized medicine and safety pharmacology advance, the detailed

characterization of such metabolites will continue to be a cornerstone of safer and more

effective drug therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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